Technical Whitepaper: Molecular Profiling and Application of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH in HIV-1 Protease Dimerization Inhibition
Technical Whitepaper: Molecular Profiling and Application of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH in HIV-1 Protease Dimerization Inhibition
Executive Summary
The rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) frequently renders active-site protease inhibitors ineffective, necessitating the development of allosteric modulators. Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) is a synthetic hexapeptide that serves as a prototype dimerization inhibitor. Derived from the C-terminus of the viral gag-pol frame-shift protein p6*, this peptide disrupts the obligate homodimerization of HIV-1 protease (PR).
This whitepaper provides an in-depth physicochemical profile of Ac-TVSFNF-OH, elucidates its mechanism of action, and outlines a self-validating experimental framework for evaluating interface-targeted peptide inhibitors in drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
Ac-TVSFNF-OH is an acetylated hexapeptide designed to mimic a native viral interface sequence. The N-terminal acetylation is not merely a synthetic artifact; it is a critical structural modification that neutralizes the positive charge of the free amine, thereby mimicking the continuous peptide backbone of the native p6* protein and protecting the peptide from exopeptidase degradation in in vitro assays.
Quantitative Molecular Data
To facilitate assay formulation and stoichiometric calculations, the core physicochemical properties of Ac-TVSFNF-OH are summarized below:
| Property | Value | Specification / Note |
| Sequence | Ac-Thr-Val-Ser-Phe-Asn-Phe-OH | N-terminal Acetylation; C-terminal free acid |
| Molecular Formula | C₃₆H₄₉N₇O₁₁ | Calculated based on standard atomic weights |
| Molecular Weight | 755.83 g/mol | Monoisotopic mass: ~755.35 Da |
| CAS Registry Number | 150626-30-5 | Standard identifier for synthetic procurement |
| Target Enzyme | HIV-1 Protease (EC 3.4.23.16) | Aspartyl protease homodimer |
| Inhibitory Potency (IC₅₀) | ~80 µM |
Mechanistic Biology: Disrupting the Obligate Homodimer
HIV-1 protease is only catalytically active as a C2-symmetric homodimer. The dimer interface is heavily stabilized by a four-stranded antiparallel β-sheet formed by the interdigitation of the N-terminal (residues 1-5) and C-terminal (residues 95-99) segments of both monomers.
According to , Ac-TVSFNF-OH acts as an interface peptide. Because its sequence is identical to the C-terminal part of the p6* protein, it possesses high structural affinity for the protease monomer's terminal regions. By intercalating into the terminal β-sheet, the peptide sterically hinders the assembly of the two monomers, shifting the dynamic equilibrium toward the inactive monomeric state.
Mechanism of Ac-TVSFNF-OH disrupting HIV-1 protease homodimerization via interface β-sheet binding.
Rationale for Experimental Design (E-E-A-T)
As a Senior Application Scientist, I emphasize that testing a dimerization inhibitor requires a fundamentally different approach than testing a competitive active-site inhibitor. The experimental choices below explain the causality behind the protocol:
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Why use extended pre-incubation? Dimerization inhibitors exhibit time-dependent inhibition. The dissociation of the tightly bound HIV-1 PR homodimer is a slow kinetic process. If the substrate is added simultaneously with the peptide, the active dimers will cleave the substrate before the peptide can intercalate and force dissociation. Pre-incubation forces the equilibrium toward the monomeric state prior to measurement.
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Why use a continuous FRET assay? Endpoint assays mask the kinetic reality of dimer dissociation. A FRET (Förster Resonance Energy Transfer) substrate allows for real-time monitoring of the initial velocity ( V0 ), ensuring that we are measuring the true inhibited state rather than substrate depletion.
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Why control DMSO strictly? Ac-TVSFNF-OH contains highly hydrophobic residues (Val, Phe, Phe) requiring DMSO for stock solubilization. However, HIV-1 PR is sensitive to organic solvents. Maintaining a final DMSO concentration of strictly ≤2% prevents solvent-induced enzyme denaturation, which would yield false-positive inhibition data.
Validated Experimental Protocol: FRET-Based Kinetic Assay
This protocol is designed as a self-validating system . It incorporates mandatory internal controls to ensure that any observed reduction in fluorescence is exclusively due to peptide-mediated dimerization inhibition.
Required Reagents
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Enzyme: Recombinant HIV-1 Protease (10 nM final concentration).
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Peptide: Ac-TVSFNF-OH (Stock: 10 mM in 100% DMSO).
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Substrate: FRET peptide (e.g., DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS) (10 µM final).
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Assay Buffer: 50 mM Sodium Acetate, pH 5.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.
Step-by-Step Methodology
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Self-Validating Control Setup: Prepare a 96-well black microplate with four distinct zones:
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Test Wells: Enzyme + Ac-TVSFNF-OH (Serial dilutions: 10 µM to 200 µM).
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Vehicle Control: Enzyme + 2% DMSO (Validates that the solvent does not inhibit the enzyme).
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Positive Control: Enzyme + 1 µM Darunavir (Validates enzyme responsiveness to known inhibitors).
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Baseline Control: Assay Buffer + Substrate only (Establishes background fluorescence/auto-cleavage).
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Peptide Preparation & Dilution: Dilute the 10 mM Ac-TVSFNF-OH stock in Assay Buffer to create a 10x working series. Ensure the DMSO concentration is normalized across all wells to exactly 2% final assay volume.
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Enzyme Pre-Incubation (Critical Step): Add 10 nM HIV-1 PR to the Test, Vehicle, and Positive Control wells. Incubate the plate in the dark at 37°C for 30 minutes . Causality: This allows the peptide to shift the monomer-dimer equilibrium.
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Substrate Addition: Rapidly add the FRET substrate (10 µM final) to all wells using a multichannel pipette to initiate the reaction.
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Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 15 minutes at 37°C using λex=340 nm and λem=490 nm.
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Data Processing: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve. Normalize the Test well V0 against the Vehicle Control V0 to determine % inhibition, and plot against log[Ac-TVSFNF-OH] to derive the IC₅₀.
Step-by-step FRET enzymatic assay workflow for evaluating time-dependent inhibition kinetics.
Conclusion
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (MW: 755.83) remains a vital biochemical tool for interrogating the structural vulnerabilities of HIV-1 protease. By targeting the highly conserved dimerization interface rather than the hyper-mutable active site, interface peptides like Ac-TVSFNF-OH provide a foundational scaffold for designing next-generation, resistance-proof antiretroviral peptidomimetics. Proper kinetic evaluation, heavily reliant on pre-incubation and strict solvent controls, is paramount to accurately quantifying their allosteric efficacy.
References
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Schramm, H. J., et al. "The Inhibition of HIV-1 Protease by Interface Peptides." Biochemical and Biophysical Research Communications, vol. 194, no. 3, 1993, pp. 1040-1047. URL:[Link]
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"Information on EC 3.4.23.16 - HIV-1 retropepsin." BRENDA Enzyme Database, Technical University of Braunschweig. URL:[Link]
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"Alkyl Hydroxybenzoic Acid Derivatives that Inhibit HIV-1 Protease Dimerization." Current Enzyme Inhibition, vol. 8, no. 2, 2012. URL:[Link]
